molecular formula C16H12Cl2FNO B5714263 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide

Cat. No. B5714263
M. Wt: 324.2 g/mol
InChI Key: XCGILVNBTYMEDU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is used for the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator works by targeting the this compound protein, which is responsible for regulating the movement of salt and water in and out of cells. The compound binds to the this compound protein and helps to restore its function, which improves the movement of salt and water in and out of cells. This, in turn, helps to reduce the thick, sticky mucus that builds up in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound modulator has been shown to have several biochemical and physiological effects. The compound improves the function of the this compound protein, which helps to reduce the thick, sticky mucus that builds up in the lungs of cystic fibrosis patients. This, in turn, improves lung function, reduces pulmonary exacerbations, and improves quality of life in cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator has several advantages for lab experiments. The compound is relatively easy to synthesize, and its effects on the this compound protein can be easily measured using various biochemical and physiological assays. However, this compound modulator also has some limitations for lab experiments. The compound is highly specific to the this compound protein, which limits its potential use in other diseases. In addition, the compound has limited solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator research. One direction is to explore the potential therapeutic effects of this compound modulator in other diseases such as COPD and bronchiectasis. Another direction is to develop new this compound modulators with improved solubility and specificity. Finally, there is a need to conduct more clinical trials to further evaluate the safety and efficacy of this compound modulator in cystic fibrosis patients.

Synthesis Methods

The synthesis method of 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 5-chloro-2-methylaniline in the presence of a base to form the intermediate product. Then, the intermediate product is reacted with acryloyl chloride in the presence of a base to form the final product, this compound modulator. The yield of the final product is around 60-70%.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator has been extensively studied in scientific research, especially in the field of cystic fibrosis. The compound has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in cystic fibrosis patients. In addition, this compound modulator has been shown to have potential therapeutic effects in other diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO/c1-10-5-6-11(17)9-15(10)20-16(21)8-7-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGILVNBTYMEDU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.